![molecular formula C16H17N3O4S B6415959 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid CAS No. 1262000-34-9](/img/structure/B6415959.png)
6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid is a synthetic organic compound that belongs to the class of picolinic acid derivatives This compound is characterized by the presence of an amino group at the 6th position, a pyrrolidinylsulfonyl group attached to the phenyl ring, and a picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Picolinic Acid Backbone: The initial step involves the synthesis of the picolinic acid core, which can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the phenyl ring using pyrrolidine and sulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to thiol derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-[3-(morpholinylsulfonyl)phenyl]picolinic acid
- 6-Amino-3-[3-(piperidinylsulfonyl)phenyl]picolinic acid
- 6-Amino-3-[3-(thiomorpholinylsulfonyl)phenyl]picolinic acid
Uniqueness
6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pyrrolidinylsulfonyl group enhances its solubility and reactivity compared to similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-3-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-14-7-6-13(15(18-14)16(20)21)11-4-3-5-12(10-11)24(22,23)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H2,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCCMCRUYNQOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
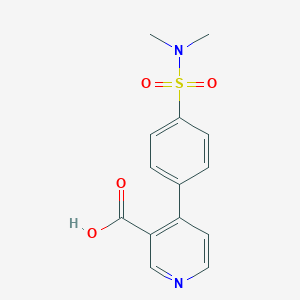
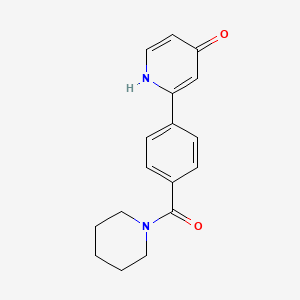

![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)

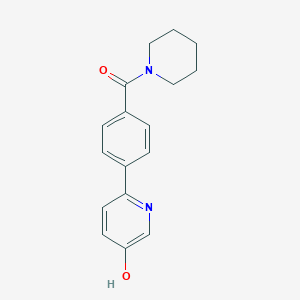
![4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6415966.png)
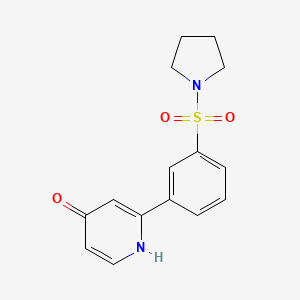
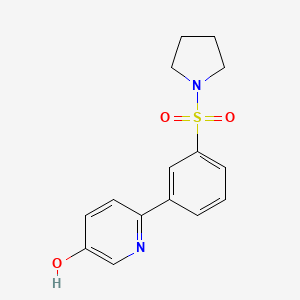



![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6415994.png)

